3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide
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Overview
Description
3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a complex organic compound belonging to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with N-phenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or thionyl chloride; reactions are conducted under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated thieno[2,3-b]pyridine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to interfere with phospholipid metabolism by inhibiting phosphoinositide-specific phospholipase C (PI-PLC), leading to the disruption of cellular signaling pathways . Additionally, it may modulate other cellular processes, contributing to its anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-benzoyl-4-(furan-2-yl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide
- 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxybenzoyl and phenyl groups contribute to its distinct reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N3O3S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-amino-2-(4-methoxybenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C24H21N3O3S/c1-13-18(23(29)27-16-7-5-4-6-8-16)14(2)26-24-19(13)20(25)22(31-24)21(28)15-9-11-17(30-3)12-10-15/h4-12H,25H2,1-3H3,(H,27,29) |
InChI Key |
GEUKAFDVCNAVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1C(=O)NC3=CC=CC=C3)C)C(=O)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
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